N-(quinolin-8-ylmethyl)cyclopropanamine
Overview
Description
N-(quinolin-8-ylmethyl)cyclopropanamine is a chemical compound that features a quinoline ring attached to a cyclopropane moiety via a methylamine linker. Quinoline derivatives are known for their diverse biological activities and are commonly found in various natural products, functional materials, and pharmaceuticals . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-ylmethyl)cyclopropanamine typically involves the reaction of 8-quinolinylmethyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-8-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-alkylated quinoline derivatives.
Scientific Research Applications
N-(quinolin-8-ylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Mechanism of Action
The mechanism of action of N-(quinolin-8-ylmethyl)cyclopropanamine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A precursor in the synthesis of N-(quinolin-8-ylmethyl)cyclopropanamine, known for its use in antimalarial drugs.
Quinoline: The parent compound, widely used in the synthesis of various pharmaceuticals.
Cyclopropanamine: A simple amine that forms the cyclopropane moiety in this compound.
Uniqueness
This compound is unique due to its combination of a quinoline ring and a cyclopropane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-(quinolin-8-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-3-10-5-2-8-14-13(10)11(4-1)9-15-12-6-7-12/h1-5,8,12,15H,6-7,9H2 |
InChI Key |
VEVOBPWSCZXDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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